
1-(4-Aminophenyl)-4,4-dimethylpyrazolidin-3-one
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Overview
Description
1-(4-Aminophenyl)-4,4-dimethylpyrazolidin-3-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazolidinone ring substituted with an aminophenyl group and two methyl groups, making it a versatile molecule in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-4,4-dimethylpyrazolidin-3-one typically involves the reaction of 4-aminophenylhydrazine with 4,4-dimethyl-2-pentanone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazolidinone ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminophenyl)-4,4-dimethylpyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazolidinone derivatives.
Scientific Research Applications
1-(4-Aminophenyl)-4,4-dimethylpyrazolidin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Aminophenyl)-4,4-dimethylpyrazolidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
1-(4-Aminophenyl)-3-methylpyrazolidin-3-one: Similar structure but with one less methyl group.
1-(4-Aminophenyl)-4-methylpyrazolidin-3-one: Similar structure but with one less methyl group.
1-(4-Aminophenyl)-4,4-dimethylpyrazole: Similar structure but with a pyrazole ring instead of a pyrazolidinone ring.
Uniqueness: 1-(4-Aminophenyl)-4,4-dimethylpyrazolidin-3-one stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. The presence of the aminophenyl group and two methyl groups enhances its reactivity and potential for diverse applications in various fields.
Biological Activity
1-(4-Aminophenyl)-4,4-dimethylpyrazolidin-3-one, commonly referred to as a pyrazolidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by a pyrazolidinone core with an amino group on the phenyl ring, which is believed to play a crucial role in its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective effects based on recent studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure consists of a pyrazolidine ring with two methyl groups at the 4-position and an amino group at the para position of the phenyl ring.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound exhibits significant inhibitory activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 μg/mL |
Staphylococcus aureus | 16 μg/mL |
Pseudomonas aeruginosa | 64 μg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Anticancer Properties
The anticancer activity of this compound has been evaluated using various cancer cell lines. The compound demonstrated cytotoxic effects in vitro against several cancer types, including lung and breast cancers.
Case Study: A549 Cell Line
In a study involving the A549 human lung adenocarcinoma cell line, treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity. The IC50 value was determined to be approximately 20 μM.
Table 2: Anticancer Activity Data
Compound Concentration (μM) | % Viability (A549) |
---|---|
5 | 85 |
10 | 70 |
20 | 40 |
These results indicate that higher concentrations of the compound significantly reduce cell viability, suggesting its potential as an anticancer agent.
Neuroprotective Effects
Emerging evidence suggests that this compound may also exhibit neuroprotective properties. A study focused on its effects in models of ischemic stroke showed that the compound could mitigate neuronal damage.
The neuroprotective effect is thought to be mediated through antioxidant mechanisms and modulation of neurotransmitter systems. Specifically, it has been shown to inhibit excitotoxicity associated with glutamate receptors.
Properties
CAS No. |
197863-32-4 |
---|---|
Molecular Formula |
C11H15N3O |
Molecular Weight |
205.26 g/mol |
IUPAC Name |
1-(4-aminophenyl)-4,4-dimethylpyrazolidin-3-one |
InChI |
InChI=1S/C11H15N3O/c1-11(2)7-14(13-10(11)15)9-5-3-8(12)4-6-9/h3-6H,7,12H2,1-2H3,(H,13,15) |
InChI Key |
IWPGKPWCKGMJMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(NC1=O)C2=CC=C(C=C2)N)C |
Origin of Product |
United States |
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